![molecular formula C12H22ClNO4 B15313071 Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B15313071.png)
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate is a chemical compound with the molecular formula C12H22ClNO4. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a chloromethyl group and a tert-butoxycarbonyl (Boc) protected amino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate typically involves the reaction of 2-amino-3-methylpentanoic acid with chloromethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea.
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Products include substituted amines or thiols.
Hydrolysis: The major product is the free amine.
Oxidation and Reduction: Products vary depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of peptides and proteins.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate involves its ability to react with nucleophiles due to the presence of the chloromethyl group. The Boc protecting group provides stability to the amino group, allowing for selective reactions. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application.
Comparación Con Compuestos Similares
Similar Compounds
- Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate
- Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoate
- Chloromethyl (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate
Uniqueness
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate is unique due to its specific structure, which allows for selective reactions and applications in various fields. Its combination of a chloromethyl group and a Boc-protected amino group makes it a versatile compound in organic synthesis and research.
Propiedades
Fórmula molecular |
C12H22ClNO4 |
|---|---|
Peso molecular |
279.76 g/mol |
Nombre IUPAC |
chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C12H22ClNO4/c1-6-8(2)9(10(15)17-7-13)14-11(16)18-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16) |
Clave InChI |
VRIGUKQJHAWXGW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)OCCl)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


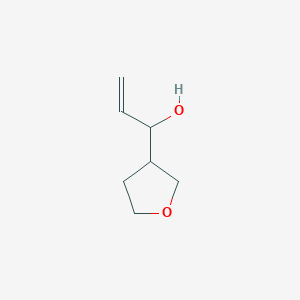
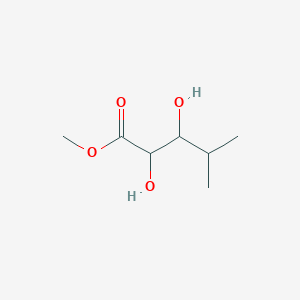
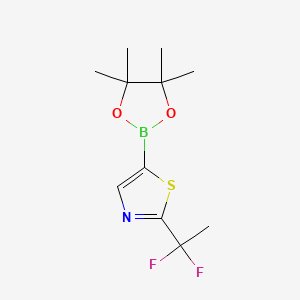
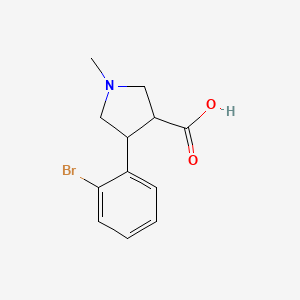
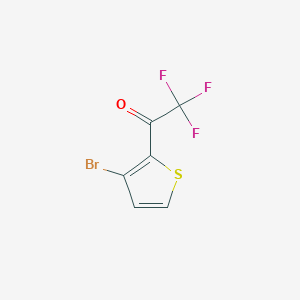

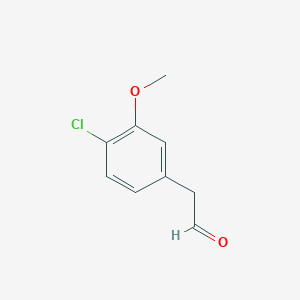
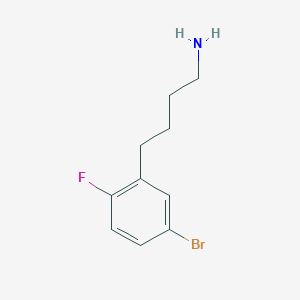
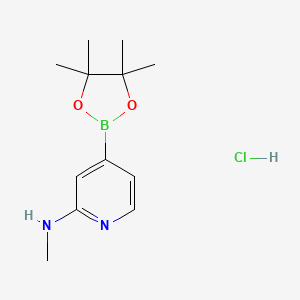
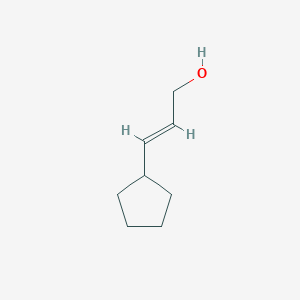
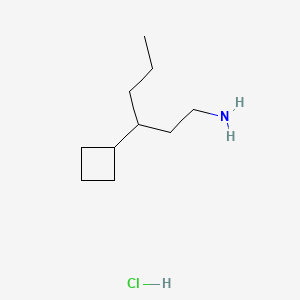

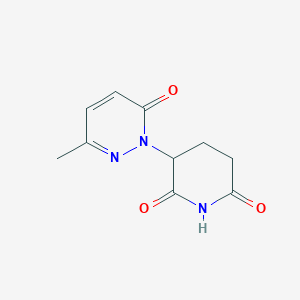
![5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B15313083.png)
